molecular formula C4H15Cl2N3 B108991 2-(Dimethylamino)ethylhydrazine dihydrochloride CAS No. 57659-80-0

2-(Dimethylamino)ethylhydrazine dihydrochloride

Cat. No. B108991
CAS RN: 57659-80-0
M. Wt: 176.09 g/mol
InChI Key: UIEZCQFBCDAMSI-UHFFFAOYSA-N
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Description

The compound "2-(Dimethylamino)ethylhydrazine dihydrochloride" is not directly studied in the provided papers; however, related compounds such as 1,2-dimethylhydrazine dihydrochloride have been extensively researched. These studies primarily focus on the biological effects and chemical reactions of similar hydrazine derivatives. For instance, 1,2-dimethylhydrazine dihydrochloride has been shown to induce blood vessel tumors and enhance the incidence of lung neoplasms in mice when administered in drinking water . Additionally, it has been reported to produce intestinal and other tumors following subcutaneous injections .

Synthesis Analysis

While the synthesis of "2-(Dimethylamino)ethylhydrazine dihydrochloride" is not explicitly described, related compounds have been synthesized through various chemical reactions. For example, ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate was prepared from related starting materials and reacted with amines and hydrazines to yield amino-substituted products . This suggests that similar methodologies could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of hydrazine derivatives is critical in determining their reactivity and biological activity. The studies provided do not offer a direct analysis of the molecular structure of "2-(Dimethylamino)ethylhydrazine dihydrochloride," but they do provide insights into the importance of structural features in related compounds. For example, the attachment of dimethyl groups to hydrazine at symmetrical positions was found to evoke vascular tumors, indicating a relationship between chemical structure and tumor induction at specific organ sites .

Chemical Reactions Analysis

The chemical reactions involving hydrazine derivatives are diverse. In one study, methyl (E,Z)-2-(2-benzoyl-2-ethoxycarbonyl-1-ethenyl)amino-3-dimethylaminopropenoate reacted with heteroarylhydrazines to form two types of products: hydrazonopropanoates and phenylpyrazoles . This demonstrates the reactivity of hydrazine derivatives with various nucleophiles, which could be relevant to understanding the reactions of "2-(Dimethylamino)ethylhydrazine dihydrochloride."

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(Dimethylamino)ethylhydrazine dihydrochloride" are not directly reported in the provided papers. However, the studies do highlight the biological properties of related compounds, such as their carcinogenic potential in rodents , and their clastogenic activity in the mouse bone marrow micronucleus assay . These properties are influenced by the physical and chemical characteristics of the compounds, such as solubility, stability, and reactivity, which are essential for their biological effects.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Regioselective Synthesis : 2-(Dimethylamino)ethylhydrazine dihydrochloride is involved in regioselective synthesis processes. For example, it contributes to the synthesis of ethyl pyrazolecarboxylates and diethyl 1H-pyrazole-3,4-dicarboxylates. This chemical plays a key role in the formation of pyrazole rings, which are significant in the development of various organic compounds (Hanzlowsky et al., 2003).
  • Chemical Transformations : It's used in various chemical transformations, such as in the synthesis of substituted 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates, indicating its versatility in organic synthesis (Zupančič et al., 2009).

Pharmacological Research

  • Conformationally Restricted Phenothiazine Analogues : In pharmacological research, this compound is instrumental in the synthesis of specific phenothiazine analogues. These analogues are important for studying the dopamine-overlap theory and the role of substituents in neuroleptics, although they didn't exhibit neuroleptic activity in certain studies (Grol et al., 1982).

Miscellaneous Applications

  • pH Sensor Development : It's been used in the development of pH sensors, such as in the synthesis of mono-substitutional BOPHY dyes. These dyes have potential applications as pH probes, highlighting the compound's relevance in analytical chemistry (Jiang et al., 2015).
  • Cancer Research : 2-(Dimethylamino)ethylhydrazine dihydrochloride is used in cancer research, specifically in the creation of animal models for studying tumor growth and immunologic surveillance. It's used in rat models to induce gastrointestinal tumors, which helps in understanding the immune system's role in tumor suppression (Bansal et al., 1978).

properties

IUPAC Name

2-hydrazinyl-N,N-dimethylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H13N3.2ClH/c1-7(2)4-3-6-5;;/h6H,3-5H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEZCQFBCDAMSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584855
Record name 2-Hydrazinyl-N,N-dimethylethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)ethylhydrazine dihydrochloride

CAS RN

57659-80-0
Record name 2-Hydrazinyl-N,N-dimethylethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydrazinyl-N,N-dimethylethanamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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